Diethyl(methyl)indigane

MOCVD Precursor Delivery Vapor Pressure

Diethyl(methyl)indigane, also known as diethylmethylindium, is an organoindium compound with the molecular formula C₅H₁₃In, classified within the family of mixed alkyl indium precursors developed for metal-organic chemical vapor deposition (MOCVD) processes. This compound represents an early-generation attempt to create a liquid alternative to the solid trimethylindium (TMI) source.

Molecular Formula C5H13In
Molecular Weight 187.97 g/mol
CAS No. 103680-40-6
Cat. No. B15424454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(methyl)indigane
CAS103680-40-6
Molecular FormulaC5H13In
Molecular Weight187.97 g/mol
Structural Identifiers
SMILESCC[In](C)CC
InChIInChI=1S/2C2H5.CH3.In/c2*1-2;;/h2*1H2,2H3;1H3;
InChIKeyQMYLPCBJHHGADW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl(methyl)indigane (CAS 103680-40-6) for Semiconductor Research: An Overview of Mixed Alkyl Indium Precursors


Diethyl(methyl)indigane, also known as diethylmethylindium, is an organoindium compound with the molecular formula C₅H₁₃In, classified within the family of mixed alkyl indium precursors developed for metal-organic chemical vapor deposition (MOCVD) processes [1]. This compound represents an early-generation attempt to create a liquid alternative to the solid trimethylindium (TMI) source. As an asymmetric alkylindium, it was designed to overcome the well-documented vapor pressure delivery inconsistencies associated with solid precursors, aiming to provide more stable and reproducible indium transport for the deposition of III-V compound semiconductors such as InGaAlP and GaInAsP [2].

Why Generic Substitution of Diethyl(methyl)indigane (103680-40-6) with Standard Indium Precursors is Problematic


The interchangeability of organoindium precursors in MOCVD is critically limited by the compound-specific interplay between physical state, vapor pressure, and thermal stability. The prevailing industry standard, trimethylindium (TMI), is a solid that suffers from progressive surface area reduction during use, leading to a continuous and unpredictable decay in its vapor pressure delivery and making consistent film composition control exceptionally challenging [1]. While triethylindium (TEI) is a liquid that mitigates the solid-state issues and yields lower carbon content in films, its significantly lower vapor pressure compared to TMI reduces its transport efficiency and makes it unsuitable for many alloy compositions, such as indium phosphide [2]. Mixed alkyl compounds like diethyl(methyl)indigane were specifically engineered to bridge this performance gap by existing as a liquid with a vapor pressure intermediate between these extremes. However, as detailed in the quantitative evidence below, the specific molecular architecture and resultant equilibrium behavior of diethyl(methyl)indigane introduce unique and measurable performance characteristics—and critical limitations—that distinguish it from both TMI and TEI, making simple substitution without process re-optimization non-viable [1].

Quantitative Comparative Evidence for Diethyl(methyl)indigane (103680-40-6) in MOCVD Precursor Selection


Commercial Viability and Vapor Pressure Limitation: Diethylmethylindium vs. Industry Standards

Despite its conceptual design as a liquid alternative, diethylmethylindium has not achieved commercial success due to two critical, quantifiable deficiencies identified in the patent literature [1]. First, the compound does not possess a sufficiently high vapor pressure for efficient transport in MOCVD systems. Second, and more critically, it does not exist as a single, discrete species. Instead, diethylmethylindium exists in a temperature-dependent equilibrium with trimethylindium and triethylindium [1]. This is a severe disadvantage compared to the commercially successful, albeit solid, trimethylindium (TMI), which maintains a stable vapor pressure equation of log P (Torr) = 10.98 – 3204/T (K) [2].

MOCVD Precursor Delivery Vapor Pressure

Comparative Indium Incorporation Efficiency: Ethyldimethylindium (EDMIn) vs. Trimethylindium (TMI) in InGaAlP Growth

A direct comparative study using ethyldimethylindium (EDMIn), a closely related mixed-alkyl analog, as an indium source for MOCVD growth of InGaAlP revealed a significant difference in indium incorporation efficiency when compared to the standard precursor, trimethylindium (TMI) [1]. This difference allows for the inference of behavior for diethyl(methyl)indigane, as it belongs to the same class of asymmetric alkylindium compounds.

III-V Semiconductors InGaAlP MOCVD

Impact on Electrical Properties: Residual Donor Concentration in InGaP/InAlP Layers

The choice of indium precursor directly impacts the background impurity levels and resulting electrical properties of the deposited semiconductor film. A direct comparison between films grown using ethyldimethylindium (EDMIn) and those grown using trimethylindium (TMI) shows a measurable difference in unintentional background doping [1].

Doping Electrical Properties InGaP InAlP

Specialized Research Applications for Diethyl(methyl)indigane (CAS 103680-40-6) Based on Quantitative Evidence


Fundamental Studies on Precursor Equilibrium and Vapor Phase Transport Dynamics

Given the well-documented equilibrium behavior of diethylmethylindium with TMI and TEI [1], this compound is not suitable for standard production environments. However, it presents a valuable model system for academic or industrial research groups focused on understanding and mitigating precursor-induced compositional drift in MOCVD. Studies could utilize this compound to quantitatively investigate the kinetics of alkyl group exchange in the vapor phase and its impact on film stoichiometry, with the goal of informing the design of next-generation, single-species liquid precursors.

Investigations into Background Carbon and Impurity Incorporation Mechanisms

The patent literature highlights that films grown from TMI suffer from high carbon incorporation, whereas TEI yields lower carbon content but is limited by its lower vapor pressure [1]. Diethyl(methyl)indigane, containing both methyl and ethyl groups, offers a unique platform for systematic, comparative research into the mechanisms of carbon incorporation in III-V semiconductor films. By comparing the carbon background levels from this precursor against TMI and TEI under identical growth conditions, researchers can gain quantitative insights into the decomposition pathways of different alkyl ligands on the growth surface.

Comparative Studies on Indium Incorporation Kinetics in Ternary and Quaternary Alloys

Based on evidence from the related compound ethyldimethylindium (EDMIn), which showed higher indium incorporation efficiency compared to TMI in InGaAlP growth [2], diethyl(methyl)indigane can be used to systematically study the influence of precursor molecular structure on alloy composition. A research program could quantify the difference in indium incorporation efficiency in systems like InGaP or InAlP as a function of growth temperature and V/III ratio, providing valuable kinetic data for refining computational models of the MOCVD process and aiding in the development of more efficient precursors.

Exploratory Synthesis of Novel Organoindium Adducts and Complexes

The primary patent source describes diethylmethylindium as an intermediate that exists in equilibrium, rather than a stable, discrete end-product [1]. This inherent reactivity can be leveraged for exploratory synthetic chemistry. Researchers could use diethyl(methyl)indigane as a starting material to synthesize novel, stabilized adducts by coordinating the indium center with Lewis bases (e.g., amines or phosphines). The goal would be to break the equilibrium and create a new, single-species liquid precursor with enhanced stability and improved vapor pressure characteristics suitable for MOCVD applications.

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